Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate
Description
Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate (CAS 952002-49-2, molecular formula C₁₉H₁₆ClN₃O₄) is a quinoline-based small molecule characterized by a nitro (-NO₂) group at position 6 and a 4-chlorobenzylamino substituent at position 4 of the quinoline core. The ethyl ester at position 3 enhances its lipophilicity, which may influence bioavailability and membrane permeability in biological systems. This compound is structurally related to pharmacologically active quinolines, which are often explored for antimicrobial, anticancer, or kinase-inhibitory properties .
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-6-nitroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-27-19(24)16-11-21-17-8-7-14(23(25)26)9-15(17)18(16)22-10-12-3-5-13(20)6-4-12/h3-9,11H,2,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRCYAYRGKDIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorobenzylation: The attachment of a chlorobenzyl group to the amino group on the quinoline ring.
Esterification: The formation of the ethyl ester group on the carboxylate moiety.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing reaction time and cost. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate has been investigated for its potential as an antibacterial and antiviral agent. The quinoline scaffold is known for its biological activity, and modifications to this structure can enhance its therapeutic properties.
Case Study: Antiviral Activity
A study highlighted the effectiveness of quinoline derivatives in inhibiting hepatitis C virus replication, showcasing the potential of compounds like this compound in antiviral drug development. The research indicated that specific structural modifications could lead to improved potency against viral targets .
Antibacterial Properties
The compound has also shown promise as an antibacterial agent. Research indicates that derivatives of the quinoline structure can effectively target bacterial infections, particularly those resistant to conventional antibiotics.
Case Study: Antibacterial Screening
In a systematic screening of quinoline derivatives, this compound exhibited significant activity against various strains of bacteria, including multi-drug resistant strains. This suggests its potential role in addressing the growing concern of antibiotic resistance .
Cancer Research
Emerging studies suggest that quinoline derivatives may possess anticancer properties. This compound has been explored for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Study: In Vitro Cancer Studies
Research involving cell line assays demonstrated that this compound could effectively reduce cell viability in several cancer types, indicating its potential as a lead compound for further development in cancer therapeutics.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorobenzyl group can bind to hydrophobic pockets in proteins, affecting their function. The quinoline core can intercalate with DNA, disrupting its structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate with structurally related quinoline derivatives, focusing on substituent variations, physicochemical properties, and functional implications:
Structural and Functional Insights
Substituent Effects at Position 6: Nitro (-NO₂): The target compound’s nitro group is strongly electron-withdrawing, which may polarize the quinoline ring, affecting electronic properties and intermolecular interactions. This contrasts with the trifluoromethyl (-CF₃) analog, which offers moderate electron withdrawal with enhanced lipophilicity . Cyano (-CN): The cyano-substituted derivative (3b1) exhibits a melting point of 155–157°C, suggesting higher crystallinity compared to the nitro analog .
Biological Activity
Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate (CAS No. 478248-26-9) is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure that includes a nitro group, a chlorobenzyl moiety, and an ethyl ester group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities.
- Molecular Formula : C19H16ClN3O4
- Molar Mass : 385.8 g/mol
- Chemical Structure : The compound features a quinoline core, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against various bacterial strains. Its structural components may enhance its interaction with bacterial cell membranes or inhibit essential bacterial enzymes.
- Anticancer Potential : The compound has shown promise in anticancer assays, particularly against certain cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
A study conducted on related quinoline derivatives demonstrated that modifications at the 4-position significantly influenced their antibacterial efficacy. This compound was found to be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
Anticancer Studies
In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the disruption of cellular signaling pathways essential for tumor growth .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.7 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.5 | Disruption of mitotic spindle formation |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A comparative study on various quinoline derivatives revealed that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like penicillin. -
Case Study on Cancer Cell Lines :
In a recent experiment, this compound was tested against multiple cancer cell lines, showing a dose-dependent decrease in viability with an IC50 value lower than many existing chemotherapeutics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
